molecular formula C25H33N3O3 B12757823 Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester CAS No. 84268-08-6

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester

Cat. No.: B12757823
CAS No.: 84268-08-6
M. Wt: 423.5 g/mol
InChI Key: LUZAAKNZQSYDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature

The compound is systematically named following IUPAC rules for esters and substituted aromatic systems. The parent structure is benzenepropanoic acid, where the benzene ring is substituted at positions 3, 4, and 5. Position 3 bears a 2H-benzotriazol-2-yl group, position 5 contains a 1,1-dimethylethyl (tert-butyl) substituent, and position 4 features a hydroxyl group. The propanoic acid moiety is esterified with 1,6-hexanediyl, forming a diester linkage between two acid molecules and a hexanediol spacer.

The full IUPAC name is:
1,6-Hexanediyl bis[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenylpropanoate]

Molecular Formula Derivation

The molecular formula was derived through compositional analysis of the structural components:

  • Benzotriazole moiety : C₆H₄N₃
  • Phenolic core : C₆H₃(OH)(C(CH₃)₃)(C₆H₄N₃)
  • Propanoic acid chain : CH₂CH₂COOH
  • Hexanediyl ester bridge : C₆H₁₀O₂

Each esterification replaces two hydroxyl groups (from the diol and acids) with oxygen bridges. The final molecular formula is C₃₈H₄₄N₆O₆ , calculated as follows:

  • Two acid molecules: 2 × (C₁₆H₁₇N₃O₃) = C₃₂H₃₄N₆O₆
  • Hexanediyl bridge: C₆H₁₀O₂
  • Subtracting 2 H₂O molecules from esterification: -2 × H₂O

This results in C₃₈H₄₄N₆O₆ (molecular weight: 692.82 g/mol).

Properties

CAS No.

84268-08-6

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

hexyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate

InChI

InChI=1S/C25H33N3O3/c1-5-6-7-10-15-31-23(29)14-13-18-16-19(25(2,3)4)24(30)22(17-18)28-26-20-11-8-9-12-21(20)27-28/h8-9,11-12,16-17,30H,5-7,10,13-15H2,1-4H3

InChI Key

LUZAAKNZQSYDKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester typically involves multiple steps, including the formation of the benzotriazole ring and subsequent esterification reactions. Common reagents used in these reactions include benzotriazole, benzenepropanoic acid, and hexanediol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The benzotriazole ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Benzenepropanoic acid derivatives are known for their significant biological activities. The benzotriazole group is associated with various pharmacological effects, including:

  • Antioxidant Activity : Protects against oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Exhibits potential in inhibiting the growth of bacteria and fungi.
  • Pharmacological Effects : Studies indicate that compounds with similar structures may have therapeutic effects in treating various diseases .

Antioxidant in Plastics

Benzenepropanoic acid ester is primarily used as an antioxidant in plastics. Its role includes:

  • Thermal Stabilization : Prevents degradation of plastics during processing and usage.
  • End Uses : Commonly found in wire and cable insulation, automotive parts, and film manufacturing .

UV Protection

The compound's benzotriazole component provides effective UV protection for materials. This application is crucial in:

  • Coatings and Paints : Enhances the durability of surfaces exposed to sunlight.
  • Plastics : Protects against UV-induced degradation, extending the lifespan of products .

Pharmaceutical Applications

Research indicates potential pharmaceutical applications due to its biological activity. These include:

  • Drug Development : Investigations into the interactions of this compound with biological targets can help optimize drug efficacy and safety.
  • Potential Therapeutics : Ongoing studies are exploring its use in developing new treatments for diseases influenced by oxidative stress and microbial infections .

Case Study 1: Antioxidant Efficacy

A study evaluated the effectiveness of benzenepropanoic acid ester as an antioxidant in polyolefin plastics. Results showed that incorporating this compound significantly reduced oxidative degradation during thermal processing, enhancing product stability and performance over time.

Case Study 2: UV Stability

Research on coatings containing benzenepropanoic acid ester demonstrated improved UV resistance compared to traditional formulations. The findings suggested that the compound effectively absorbed harmful UV radiation, thereby prolonging the life of coated surfaces.

Summary Table of Applications

Application AreaSpecific UseBenefits
PlasticsAntioxidant and thermal stabilizerEnhances durability and processing stability
CoatingsUV protectionExtends product lifespan against sunlight
PharmaceuticalsPotential therapeutic agentMay treat diseases related to oxidative stress

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with various enzymes and receptors, leading to its stabilizing and protective effects. The compound’s antioxidant properties may also play a role in its mechanism of action.

Comparison with Similar Compounds

Key Observations:

  • Chain Length and Solubility : The 1,6-hexanediyl ester (target compound) has lower water solubility than the methyl ester due to its longer hydrophobic chain, enhancing polymer compatibility .
  • Substituent Effects : The benzotriazole group in the target compound provides superior UV absorption (λmax ~340 nm) compared to bis-tert-butyl analogs, which prioritize antioxidant activity .
  • Regulatory Status : The C7-9 alkyl esters (CAS 127519-17-9) are subject to significant new use regulations (SNURs) under TSCA, similar to the target compound, due to shared environmental concerns .

Biological Activity

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, 1,6-hexanediyl ester, commonly referred to as a benzotriazole UV stabilizer, has garnered attention for its biological activity and potential applications in various fields. This article provides a comprehensive examination of its biological effects, toxicity profiles, and relevant research findings.

  • IUPAC Name : Mixture of branched and linear C7-9 ester of [3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-propionic acid.
  • CAS Number : 127519-17-9
  • Molecular Weight : 451.61 g/mol
  • Appearance : Pale yellow liquid
  • Boiling Point : Approximately 451°C

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It is used in formulations to inhibit oxidation and photooxidation in materials such as polyurethane foams. A study demonstrated that formulations containing this compound reduced color fade due to exposure to nitrogen oxides by approximately 30-40% compared to control specimens .

Acute Toxicity

Acute toxicity studies have shown that the compound has an LD50 greater than 2000 mg/kg when administered orally to rats, indicating low acute toxicity . Dermal exposure studies also corroborated these findings with no significant adverse effects observed at high doses.

Hematological Effects

In chronic exposure studies, slight but statistically significant decreases in red blood cell counts and hemoglobin levels were noted in high-dose groups. However, these parameters returned to baseline levels post-recovery period, suggesting potential reversibility of effects .

Estrogenic Activity

Recent studies have evaluated the estrogenic activity of benzotriazole UV stabilizers, including this compound. In vitro assays indicated that certain benzotriazole derivatives might exhibit estrogen-like activity, raising concerns regarding their environmental impact and potential endocrine-disrupting properties .

Case Study 1: Environmental Impact Assessment

A study published in Environmental Science & Technology highlighted the presence of benzotriazole UV absorbers in aquatic environments. This research focused on the bioaccumulation potential and ecotoxicological effects on aquatic organisms. The findings suggested that while the compound is effective as a UV stabilizer, it poses risks to aquatic life due to its persistence and toxicity .

Case Study 2: Industrial Applications

In industrial applications, particularly in coatings and plastics, the compound has been utilized for its stabilizing properties against UV degradation. A formulation containing this compound was tested against a control and demonstrated superior performance in maintaining physical properties under UV exposure .

Table 1: Summary of Toxicity Studies

Study TypeLD50 (mg/kg)Observations
Oral Acute Toxicity>2000Low toxicity; no deaths observed
Dermal Acute Toxicity>2000No treatment-related clinical signs
Chronic ExposureN/AReversible hematological changes observed

Table 2: Efficacy of Formulations Against Color Fade

Time (hours)Control (dE)Formulation with Benzenepropanoic Acid (dE)
16.655.29
29.336.87
411.428.04

Q & A

Q. What are the primary synthetic routes for synthesizing this compound, and how can its purity be optimized during synthesis?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via esterification of the parent acid (3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid) with 1,6-hexanediol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, Steglich esterification using DCC/DMAP may improve regioselectivity .
  • Purity Optimization :
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to remove unreacted diol or residual acid.
    • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of diol protons at δ 3.5–4.0 ppm) .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR :
    • 1H NMR : Identify benzotriazole protons (δ 7.8–8.2 ppm), tert-butyl group (δ 1.4 ppm, singlet), and ester carbonyl (δ 4.1–4.3 ppm for hexanediyl methylene) .
    • 13C NMR : Confirm ester linkage (δ 170–175 ppm for carbonyl).
  • FTIR : Key peaks include O-H stretch (3400–3600 cm⁻¹, broad), ester C=O (1720 cm⁻¹), and benzotriazole C-N (1600 cm⁻¹) .
  • GC-MS : Use HP-5MS column (30 m, 0.25 mm ID) with temperature programming (50°C to 300°C at 10°C/min) for molecular ion detection .

Q. What are the compound’s primary applications in materials science?

Methodological Answer:

  • UV Stabilization : Acts as a photostabilizer in polymers (e.g., polyolefins) by absorbing UV light via the benzotriazole moiety and scavenging radicals via the phenolic -OH group. Test efficacy using accelerated weathering (QUV tester, 340 nm UVB lamps) and monitor carbonyl index via FTIR .
  • Antioxidant Activity : Evaluate radical scavenging capacity using DPPH assay (IC50 comparison with BHT) .

Advanced Research Questions

Q. How does the compound’s antioxidant mechanism differ in polar vs. non-polar matrices?

Methodological Answer:

  • Polar Matrices (e.g., aqueous solutions) : The phenolic -OH group donates hydrogen atoms to peroxyl radicals, forming stabilized phenoxyl radicals. Monitor via ESR spectroscopy with spin-trapping agents (e.g., TEMPO) .
  • Non-Polar Matrices (e.g., polyethylene) : Tert-butyl groups enhance solubility, while the benzotriazole moiety prevents UV-induced degradation. Use chemiluminescence assays to track oxidation induction time (OIT) under thermal stress .

Q. What are the key challenges in analyzing degradation products under hydrolytic conditions?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ester bond yields 1,6-hexanediol and the parent acid.
  • Analytical Strategy :
    • LC-MS/MS : Use reversed-phase chromatography (C18 column, 0.1% formic acid in water/acetonitrile) to detect degradation products. Compare with synthetic standards .
    • Kinetic Studies : Perform accelerated hydrolysis (pH 1–13, 40–80°C) and model degradation rates using Arrhenius equations .

Q. How does steric hindrance from the tert-butyl group influence reactivity in crosslinking reactions?

Methodological Answer:

  • Steric Effects : The tert-butyl group reduces accessibility of the phenolic -OH for electrophilic substitution.
  • Experimental Design :
    • Compare reactivity with analogous compounds lacking tert-butyl groups in Friedel-Crafts alkylation.
    • Monitor reaction progress via in-situ FTIR (disappearance of -OH stretch) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.